Chrysin

Catalog No.
S548665
CAS No.
480-40-0
M.F
C15H10O4
M. Wt
254.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chrysin

CAS Number

480-40-0

Product Name

Chrysin

IUPAC Name

5,7-dihydroxy-2-phenylchromen-4-one

Molecular Formula

C15H10O4

Molecular Weight

254.24 g/mol

InChI

InChI=1S/C15H10O4/c16-10-6-11(17)15-12(18)8-13(19-14(15)7-10)9-4-2-1-3-5-9/h1-8,16-17H

InChI Key

RTIXKCRFFJGDFG-UHFFFAOYSA-N

SMILES

O=C1C=C(C2=CC=CC=C2)OC3=C1C(O)=CC(O)=C3

Solubility

Soluble in DMSO.

Synonyms

57Dihydroxyflavone; NP005901; NP 005901; NP-005901; Galangin flavanone.

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O)O

Description

The exact mass of the compound Chrysin is 254.05791 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO.. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 407436. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Flavonoids - Supplementary Records. It belongs to the ontological category of dihydroxyflavone in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Polyketides [PK] -> Flavonoids [PK12] -> Flavones and Flavonols [PK1211]. However, this does not mean our product can be used or applied in the same or a similar way.

Neurology

Oncology

Dermatology

Antibiotic Alternatives

Testosterone Levels

Anti-Inflammatory

Antioxidant

Anti-Diabetic

Anti-Hypertensive

Antibacterial

Antispasmodic

HIV/AIDS

Erectile Dysfunction

Baldness

Gout

Chrysin, scientifically known as 5,7-dihydroxyflavone, is a natural flavonoid predominantly found in various plants, including honey, propolis, and the blue passion flower (Passiflora caerulea). It is recognized for its distinctive chemical structure, which consists of two hydroxyl groups at the 5 and 7 positions of the flavone backbone. This compound has garnered attention due to its diverse biological activities, including antioxidant, anti-inflammatory, antiallergic, antibacterial, antidiabetic, anxiolytic, and anticancer effects .

Chrysin's low bioavailability following oral intake poses challenges for its therapeutic applications. Studies indicate that it is rapidly excreted and poorly absorbed in humans, with bioavailability ranging from 0.003% to 0.02% . Despite these limitations, its potential health benefits continue to be a focus of research.

The mechanism of action for chrysin's potential health effects remains unclear. Some proposed mechanisms include:

  • Aromatase Inhibition: Chrysin might inhibit the enzyme aromatase, which converts testosterone to estrogen. This could be relevant for conditions like prostate cancer, but more research is needed [].
  • Antioxidant Activity: The structure of chrysin suggests potential antioxidant properties, but its effectiveness in the human body needs further investigation [].
  • Toxicity: Studies suggest low toxicity of chrysin in animals, but human data is limited [].
  • Other Hazards: No significant flammability or reactivity concerns have been reported for chrysin.
That contribute to its biological activity. Notably, it can participate in enzymatic reactions that lead to the formation of metabolites with enhanced properties. For instance, chrysin has been shown to inhibit specific enzymes involved in inflammation and cancer progression . Its ability to activate apoptotic pathways in cancer cells is mediated through the modulation of caspase-3 and other apoptotic proteins .

Additionally, chrysin can form derivatives through synthetic modifications aimed at improving its pharmacological efficacy. These modifications often involve altering functional groups or introducing new moieties to enhance solubility and bioactivity .

Chrysin exhibits a wide array of biological activities that make it a subject of interest in medicinal chemistry. Key activities include:

  • Anticancer Effects: Chrysin has demonstrated significant anticancer properties across various cell lines. It induces apoptosis in cancer cells by activating caspase pathways and modulating signaling pathways such as PI3K/Akt .
  • Anti-inflammatory Action: The compound has been shown to suppress inflammatory responses by inhibiting pro-inflammatory cytokines and mediators .
  • Antioxidant Activity: Chrysin acts as an antioxidant by scavenging free radicals and reducing oxidative stress, which is implicated in various chronic diseases .

Research continues to explore these activities further, with findings suggesting potential applications in cancer therapy and chronic disease management.

Studies on chrysin's interactions with other compounds have revealed significant insights into its pharmacological potential:

  • Synergistic Effects: Research indicates that combining chrysin with other chemotherapeutic agents may enhance their efficacy while mitigating side effects. For example, studies have shown that chrysin can increase the therapeutic effects of cisplatin in cancer treatment by promoting apoptosis .
  • Mechanistic Insights: Interaction studies have also focused on understanding how chrysin modulates cellular signaling pathways involved in cancer progression and inflammation. This knowledge aids in developing combination therapies that leverage chrysin's properties alongside conventional treatments .

Chrysin belongs to a larger family of flavonoids known for their health benefits. Below are some similar compounds along with a comparison highlighting chrysin's uniqueness:

CompoundStructureUnique Features
Apigenin4',5,7-trihydroxyflavoneStrong anti-inflammatory properties; found in parsley
Luteolin3',4',5,7-tetrahydroxyflavoneExhibits potent antioxidant activity; found in celery
Quercetin3,3',4',5,7-pentahydroxyflavoneKnown for cardiovascular benefits; abundant in onions
Kaempferol3',4',5,7-tetrahydroxyflavoneExhibits neuroprotective effects; found in kale

Chrysin is unique due to its specific hydroxylation pattern at positions 5 and 7, which influences its biological activities differently compared to other flavonoids. Its distinct mechanism of action in inducing apoptosis makes it particularly interesting for cancer research.

Melting Point Determination

The melting point of chrysin (5,7-dihydroxyflavone) has been determined through multiple analytical methods with consistent results. High-quality analytical specifications report melting points between 284-290°C [1] [2]. The National Institute of Standards and Technology Chemistry WebBook provides precise thermodynamic data indicating a melting temperature of 558.2 K (285.05°C) [3]. This temperature corresponds to the onset of the melting transition as determined by differential scanning calorimetry methods [4].

Commercial specifications from certified suppliers consistently report melting points in the range of 284-286°C [1], while some sources indicate a slightly higher range of 284-290°C [2]. The narrow range of reported values demonstrates good reproducibility across different analytical laboratories and measurement techniques.

Enthalpy of Fusion

The enthalpy of fusion for chrysin has been precisely determined using differential scanning calorimetry. The National Institute of Standards and Technology reports an enthalpy of fusion value of 39.2 kJ/mol at the melting temperature of 558.2 K [3]. This measurement was obtained using the DSC method and represents the energy required to convert solid crystalline chrysin to its liquid state at the melting point.

The enthalpy of fusion data is particularly significant for understanding the thermal behavior and stability characteristics of chrysin. This thermodynamic parameter provides insight into the strength of intermolecular interactions in the solid state and is essential for predicting thermal processing conditions and stability profiles.

Solubility Profile in Biorelevant Media

Aqueous Solubility Characteristics

Chrysin exhibits extremely low aqueous solubility, which represents a significant challenge for pharmaceutical applications. Pure chrysin demonstrates water solubility values of approximately 3.038 µg/mL under standard conditions [5]. Independent studies have reported similar values, with water solubility measured at 3.7 µg/mL in distilled water [6]. This poor aqueous solubility is attributed to the highly lipophilic nature of the compound and strong intermolecular hydrogen bonding in the crystalline state.

Solubility in Ethanol-Water Mixtures

Systematic studies have demonstrated that chrysin solubility increases significantly with increasing ethanol concentration in ethanol-water mixtures. The solubility exhibits temperature dependence, increasing with temperature across the range of 293.15 to 323.15 K [7] [8]. The dissolution process has been characterized as endothermic, with entropy serving as the primary driving mechanism for dissolution [7].

Experimental data indicate that solubility enhancement occurs progressively with ethanol enrichment, providing important insights for formulation development strategies. The temperature-dependent solubility behavior follows predictable thermodynamic relationships that can be modeled using modified Apelblat equations [7].

pH-Dependent Solubility Behavior

Chrysin demonstrates pH-dependent solubility characteristics due to the ionizable hydroxyl groups at positions 5 and 7. In the pH range of 6.20-9.40, two ionization events occur, forming a dianion species [9]. The compound shows enhanced solubility under alkaline conditions, with approximately twofold improvement when pH changes from 3.65 to 9.95 in the presence of cyclodextrin complexing agents [9].

Studies have demonstrated that formulations utilizing pH-modulating excipients can achieve significant solubility enhancements. Solid dispersions incorporating aminoclay as a pH modulator have shown dissolution improvements, with formulations achieving 60% drug release within 1 hour in aqueous medium, compared to less than 13% for untreated chrysin [5].

Biorelevant Media Performance

Chrysin solubility in biorelevant dissolution media simulating gastrointestinal conditions presents challenges due to its inherently low aqueous solubility. The compound is practically insoluble in water and requires solubilization strategies for effective pharmaceutical application [10]. Enhanced formulation approaches using surfactants and cyclodextrin complexation have demonstrated significant improvements in dissolution performance across different pH conditions.

Solvent SystemSolubility (µg/mL)Enhancement Factor
Pure Water3.038 ± 0.19 [5]1.0
Distilled Water3.7 [6]1.2
DMSO~30,000 [11]~9,870
Dimethylformamide~30,000 [11]~9,870

Partition Coefficients (LogP, LogD) and Ionization Constants

Partition Coefficient (LogP) Values

Chrysin exhibits a LogP value of 3.52, indicating moderate to high lipophilicity [12]. This partition coefficient represents the distribution of the neutral species between octanol and water phases under conditions where ionization is minimized. Commercial databases report a LogP value of 3.520 [1], demonstrating consistency across different computational and experimental methods.

The lipophilic character of chrysin, as reflected by its partition coefficient, contributes significantly to its poor aqueous solubility and presents challenges for oral bioavailability. The LogP value places chrysin within the range typical of compounds requiring formulation strategies to enhance dissolution and absorption characteristics.

Ionization Constants (pKa Values)

The ionization behavior of chrysin has been extensively characterized using ultraviolet-visible spectroscopic methods. The compound possesses two ionizable hydroxyl groups, resulting in overlapping pKa values. Detailed studies in ethanol-water solutions at constant ionic strength (0.050 M) and temperature (25.0°C) have determined the ionization constants [13].

The pKa values increase with decreasing polarity and solvation ability of the reaction medium [13]. Extrapolation to pure water conditions has been achieved through relationships with solvent properties including relative permittivity and hydrogen-bond-donor ability. The ionization behavior has been further supported by molecular modeling studies using ab initio methods [13].

Recent comprehensive studies utilizing multiple analytical approaches have provided refined pKa determinations for chrysin in aqueous systems [14]. The ionization constants are essential for understanding pH-dependent solubility behavior and predicting distribution coefficients at physiological pH values.

Distribution Coefficient (LogD) Considerations

The distribution coefficient (LogD) accounts for all species present at a given pH, including both ionized and neutral forms. For chrysin, the LogD values will differ from LogP at pH conditions where ionization occurs, particularly in the alkaline range where the hydroxyl groups become deprotonated. The pH-dependent distribution behavior is critical for predicting absorption and distribution characteristics in biological systems.

Collision Cross-Section Measurements via Ion Mobility Spectrometry

Experimental Collision Cross-Section Data

Ion mobility spectrometry has provided precise collision cross-section measurements for chrysin under different ionization conditions. The PubChem database reports comprehensive collision cross-section values obtained using drift tube ion mobility with nitrogen as the buffer gas [15] [16].

Ionization ModeIon SpeciesCCS Value (Ų)MethodBuffer Gas
ESI-[M-H]⁻157.7DTN₂
ESI+[M+H]⁺154.8DTN₂
APCI+[M+H]⁺155.4DTN₂
TW[M+H]⁺151.25TWN₂
TW[M+H-H₂O]⁺148.18TWN₂
TW[M+Na]⁺167.64TWN₂

Methodological Considerations

The collision cross-section measurements utilize two primary ion mobility approaches: drift tube (DT) and traveling wave (TW) methods [15] [16]. The drift tube measurements provide direct CCS values, while traveling wave measurements require calibration with known standards [17] [18]. The data demonstrate good consistency between different ionization methods for similar ion species.

The collision cross-section values reflect the effective size and shape of chrysin ions in the gas phase, providing structural information complementary to solution-phase characterization methods [19] [17]. These measurements are particularly valuable for mass spectrometry-based identification and quantification applications.

Ion Mobility Applications

The comprehensive collision cross-section database for chrysin enables accurate identification and quantification in complex matrices using ion mobility-mass spectrometry platforms [18] [20]. The data support quality control applications in pharmaceutical analysis and provide reference values for metabolomics and natural product screening applications [19].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Light yellow solid; [Merck Index] Yellow powder; [Alfa Aesar MSDS]

XLogP3

2.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

254.05790880 g/mol

Monoisotopic Mass

254.05790880 g/mol

Heavy Atom Count

19

LogP

3.52 (LogP)

Appearance

Solid powder

Melting Point

285.50 °C. @ 760.00 mm Hg

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

3CN01F5ZJ5

Other CAS

480-40-0

Metabolism Metabolites

Chrysin has known human metabolites that include (2S,3S,4S,5R)-3,4,5-trihydroxy-6-(5-hydroxy-4-oxo-2-phenylchromen-7-yl)oxyoxane-2-carboxylic acid.

Wikipedia

Chrysin
2C-F

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Flavones and Flavonols [PK1211]

Dates

Modify: 2023-08-15
1: Jiang Y, Gong FL, Zhao GB, Li J. Chrysin suppressed inflammatory responses and the inducible nitric oxide synthase pathway after spinal cord injury in rats. Int J Mol Sci. 2014 Jul 10;15(7):12270-9. doi: 10.3390/ijms150712270. PubMed PMID: 25014398.
2: Warat M, Szliszka E, Korzonek-Szlacheta I, Król W, Czuba ZP. Chrysin, Apigenin and Acacetin Inhibit Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand Receptor-1 (TRAIL-R1) on Activated RAW264.7 Macrophages. Int J Mol Sci. 2014 Jun 27;15(7):11510-22. doi: 10.3390/ijms150711510. PubMed PMID: 24979133.
3: Kilic T, Ciftci O, Cetin A, Kahraman H. Preventive Effect of Chrysin on Bleomycin-Induced Lung Fibrosis in Rats. Inflammation. 2014 Jun 29. [Epub ahead of print] PubMed PMID: 24973983.
4: Darwish HA, Arab HH, Abdelsalam RM. Chrysin alleviates testicular dysfunction in adjuvant arthritic rats via suppression of inflammation and apoptosis: Comparison with celecoxib. Toxicol Appl Pharmacol. 2014 Jun 14;279(2):129-140. doi: 10.1016/j.taap.2014.05.018. [Epub ahead of print] PubMed PMID: 24932515.
5: Ahad A, Ganai AA, Mujeeb M, Siddiqui WA. Chrysin, an anti-inflammatory molecule, abrogates renal dysfunction in type 2 diabetic rats. Toxicol Appl Pharmacol. 2014 Aug 15;279(1):1-7. doi: 10.1016/j.taap.2014.05.007. Epub 2014 May 18. PubMed PMID: 24848621.
6: Kandhare AD, Shivakumar V, Rajmane A, Ghosh P, Bodhankar SL. Evaluation of the neuroprotective effect of chrysin via modulation of endogenous biomarkers in a rat model of spinal cord injury. J Nat Med. 2014 Jul;68(3):586-603. doi: 10.1007/s11418-014-0840-1. Epub 2014 May 1. PubMed PMID: 24789169.
7: Li R, Zang A, Zhang L, Zhang H, Zhao L, Qi Z, Wang H. Chrysin ameliorates diabetes-associated cognitive deficits in Wistar rats. Neurol Sci. 2014 Apr 16. [Epub ahead of print] PubMed PMID: 24737349.
8: Feng X, Qin H, Shi Q, Zhang Y, Zhou F, Wu H, Ding S, Niu Z, Lu Y, Shen P. Chrysin attenuates inflammation by regulating M1/M2 status via activating PPARγ. Biochem Pharmacol. 2014 Jun 15;89(4):503-14. doi: 10.1016/j.bcp.2014.03.016. Epub 2014 Apr 2. PubMed PMID: 24704474.
9: Zheng H, Li S, Pu Y, Lai Y, He B, Gu Z. Nanoparticles generated by PEG-Chrysin conjugates for efficient anticancer drug delivery. Eur J Pharm Biopharm. 2014 Aug;87(3):454-60. doi: 10.1016/j.ejpb.2014.03.011. Epub 2014 Mar 29. PubMed PMID: 24691159.
10: Jiang B, Zhao A, Miao J, Chang P, Chen H, Pan W, Lin C. Molecular docking and reaction kinetic studies of chrysin binding to serum albumin. Nat Prod Commun. 2014 Feb;9(2):195-200. PubMed PMID: 24689288.

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